13(S)-HPODE

Description

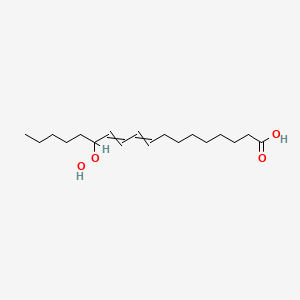

13(S)-Hydroperoxy-9Z,11E-octadecadienoic acid [13(S)-HPODE] is a hydroperoxide derivative of linoleic acid (18:2 ω-6) formed via enzymatic oxidation by lipoxygenases (LOXs), particularly 15-LOX . It is a key oxidized linoleic acid metabolite (OXLAM) with diverse biological roles:

- Neural Development: Regulates neural development in young mice by modulating lipid-mediated signaling pathways .

- Fungal Biology: Facilitates fruiting body initiation in Cordyceps by enhancing membrane fluidity and osmotic adjustment .

- Disease Mechanisms: Contributes to microvascular thrombosis in diabetes by promoting endothelial apoptosis and oxidative stress .

Structurally, this compound contains a hydroperoxyl (-OOH) group at the C13 position, with stereochemical specificity (S-configuration) critical for its bioactivity .

Properties

IUPAC Name |

13-hydroperoxyoctadeca-9,11-dienoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O4/c1-2-3-11-14-17(22-21)15-12-9-7-5-4-6-8-10-13-16-18(19)20/h7,9,12,15,17,21H,2-6,8,10-11,13-14,16H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDSRHVWSAMTSSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC=CCCCCCCCC(=O)O)OO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20865698 | |

| Record name | 13-Hydroperoxy-9,11-octadecadienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20865698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7324-21-2 | |

| Record name | 13-Hydroperoxy-9,11-octadecadienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20865698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Lipoxygenase-Catalyzed Preparation

Soybean lipoxygenase (LOX) is the most widely used enzyme for this compound synthesis. Source outlines a protocol where linoleic acid (50 mg) is incubated with 200,000 units of soybean LOX (Type V) in 30 mL of 0.2 M borate buffer (pH 9.0) at 25°C for 1 hour. The reaction mixture is acidified to pH 3 with HCl, and this compound is extracted using diethyl ether. Purification via normal-phase high-performance liquid chromatography (HPLC) on a Venusil XBP-Si column (25 cm × 10 mm, 5 μm) with hexane/2-propanol/acetic acid (197:3:0.1, v/v) yields >98% pure this compound. The stereochemical outcome arises from LOX’s ability to abstract the pro-S hydrogen at C-13, leading to antarafacial oxygenation and formation of the (S)-configuration.

Table 1: Enzymatic Reaction Conditions for this compound Synthesis

| Parameter | Specification |

|---|---|

| Enzyme | Soybean lipoxygenase (Type V) |

| Substrate | Linoleic acid |

| Buffer | 0.2 M borate, pH 9.0 |

| Temperature | 25°C |

| Reaction Time | 1 hour |

| Purification | Normal-phase HPLC |

| Purity | >98% |

Cyclooxygenase-Mediated Synthesis

Chemical Synthesis and Non-Enzymatic Approaches

While enzymatic methods are preferred for stereochemical fidelity, chemical synthesis offers alternatives under metal-free or radical-initiated conditions.

Photooxygenation and Autoxidation

Non-enzymatic formation of this compound occurs in vegetable oils during storage, as noted in source. Photooxygenation by singlet oxygen or autoxidation via free radicals generates hydroperoxides, but these methods produce racemic mixtures of 13(S)- and 13(R)-HPODE, limiting their utility for pure this compound preparation.

Purification and Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

Normal-phase HPLC remains the gold standard for purifying this compound. Source employs a Venusil XBP-Si column with hexane/2-propanol/acetic acid (197:3:0.1, v/v) at 4.7 mL/min, achieving baseline separation of this compound (retention time: 13.2 min) from its 9-HPODE and trans-isomer contaminants.

Table 2: HPLC Parameters for this compound Purification

| Column | Venusil XBP-Si (25 cm × 10 mm, 5 μm) |

|---|---|

| Mobile Phase | Hexane/2-propanol/acetic acid (197:3:0.1) |

| Flow Rate | 4.7 mL/min |

| Detection | UV at 234 nm |

| Retention Time | 13.2 min (this compound) |

Spectroscopic Analysis

UV-Vis spectroscopy at 234 nm (ε = 25,600 L·mol⁻¹·cm⁻¹) quantifies this compound based on its conjugated diene system. Mass spectrometry (MS) with selective reaction monitoring (SRM) confirms molecular identity ([M-H]⁻ m/z 311.2) and distinguishes isobaric contaminants.

Factors Influencing Yield and Purity

Enzyme Source and Activity

Soybean LOX (Type V) exhibits higher specific activity compared to mammalian LOX isoforms, making it ideal for large-scale synthesis. Enzyme storage at -70°C preserves activity, while repeated freeze-thaw cycles degrade performance.

Scientific Research Applications

Molecular Mechanisms

The decomposition of 13(S)-HPODE can lead to the formation of reactive lipid alkyl radicals, which are implicated in various biological processes. Research indicates that halogenated quinoid carcinogens can enhance the decomposition of this compound, leading to the generation of carbon-centered radical intermediates. These radicals can participate in lipid peroxidation and contribute to oxidative stress within cells, which is a critical factor in the development of numerous diseases, including cancer .

Gene Expression Modulation

Recent studies have demonstrated that this compound significantly alters gene expression profiles in various cell types. For example, exposure to 100 µM of this compound in Caco-2 intestinal epithelial cells resulted in the identification of over 3,000 differentially expressed genes (DEGs). Notably, this treatment enhanced pathways related to lipid metabolism, such as steroid hormone biosynthesis and peroxisome proliferator-activated receptor (PPAR) signaling .

The upregulation of genes involved in lipid metabolism suggests that this compound may play a role in metabolic disorders. Specifically, genes such as PLIN2, FABP1, and CPT1A were found to be upregulated, indicating a potential involvement in obesity and cardiovascular diseases . Furthermore, the compound appears to promote detoxification mechanisms through cytochrome P450 enzymes while suppressing oxidative phosphorylation pathways, which could be linked to mitochondrial dysfunction .

3.1. Cancer Research

The role of this compound in cancer biology is particularly noteworthy. The compound has been implicated in creating a tumorigenic environment by enhancing metabolic pathways that support cell proliferation while simultaneously downregulating genes associated with cell cycle progression . The association between lipid peroxidation products like this compound and cancer highlights the need for further investigation into its potential as a biomarker or therapeutic target.

3.2. Cardiovascular Health

Given its effects on lipid metabolism and gene expression related to cardiovascular health, this compound may influence the development of cardiovascular diseases. The activation of PPAR signaling pathways suggests that it could have both protective and detrimental effects on heart health depending on the context of its action .

3.3. Nutritional Science

In nutritional science, the presence of lipid peroxides such as this compound in processed foods raises concerns regarding their impact on human health. Understanding how these compounds affect cellular metabolism and gene expression is crucial for developing dietary recommendations aimed at reducing oxidative stress and preventing disease .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 13(S)-HPODE involves its role as a signaling molecule in various biochemical pathways. It acts as a substrate for enzymes such as lipoxygenases and cyclooxygenases, leading to the formation of bioactive lipid mediators . These mediators play crucial roles in inflammation, immune response, and cell signaling .

Comparison with Similar Compounds

Structural Isomers and Stereoisomers

Table 1: Key Structural and Functional Differences

Key Findings:

- Stereospecificity: Enzymatic oxidation (e.g., LOX) produces S-enantiomers (e.g., this compound, 9(S)-HPODE), while non-enzymatic processes yield racemic mixtures (R and S) .

- Bioactivity: this compound is 200× more potent than H₂O₂ in oxidizing LDL, driving atherosclerosis via HDL dysfunction .

Enzymatic vs. Non-Enzymatic Derivatives

Table 2: Metabolic Pathways and Functional Outcomes

Key Findings:

- Enzymatic Specificity: 15-LOX-derived this compound is a biomarker for enzymatic lipid peroxidation, distinguishing it from non-enzymatic oxidation products .

- Disease Specificity : this compound is elevated in diabetic microcirculatory disorders, while 9(S)-HPODE is linked to respiratory diseases .

Analytical Differentiation

Table 3: Analytical Techniques for Diastereomer Separation

Key Findings:

Biological Activity

13(S)-Hydroperoxyoctadecadienoic acid (13(S)-HPODE) is a lipid peroxidation product derived from linoleic acid, primarily formed through enzymatic and radical-mediated oxidation processes. This compound has garnered attention due to its significant biological activities, particularly in relation to inflammation, cancer, and metabolic disorders. This article reviews the biological activity of this compound, focusing on its effects on gene expression, cellular metabolism, and potential implications in disease pathology.

- Chemical Formula : C18H32O4

- Molecular Weight : 304.45 g/mol

- CAS Number : 5280720

Gene Expression Modulation

Research indicates that this compound significantly alters gene expression profiles in various cell types. A study utilizing Caco-2 intestinal epithelial cells demonstrated that treatment with 100 µM of this compound resulted in the upregulation of 3,094 differentially expressed genes (DEGs) compared to untreated controls. Key pathways affected include:

- Lipid Metabolism : Enhanced pathways related to steroid hormone biosynthesis and peroxisome proliferator-activated receptor (PPAR) signaling were observed. Specific genes like PLIN2, FABP1, and CPT1A were upregulated, indicating increased lipid uptake and metabolism .

- Detoxification Mechanisms : The cytochrome P450 pathway was activated, suggesting that this compound may play a role in detoxifying reactive lipid species .

- Cell Cycle Regulation : Downregulation of genes involved in cell proliferation and DNA repair suggests a potential anti-proliferative effect of this compound .

Impact on Cellular Functions

- Mitochondrial Dysfunction : Exposure to this compound was associated with downregulation of oxidative phosphorylation pathways, indicating potential mitochondrial impairment. This may contribute to metabolic dysregulation and cellular stress responses .

- Endothelial Integrity : In bovine mammary endothelial cells, exposure to this compound resulted in decreased barrier integrity and increased apoptosis. This effect was mitigated by antioxidant co-treatment, highlighting the oxidant status's role in endothelial dysfunction during inflammatory responses .

- Inflammatory Responses : The compound has been implicated in promoting inflammatory pathways, which could exacerbate conditions such as cancer and cardiovascular diseases. For instance, the expression of pro-inflammatory cytokines was altered following treatment with this compound .

Caco-2 Cell Model Study

A comprehensive study involving Caco-2 cells treated with this compound revealed significant alterations in cellular metabolism and gene expression. The study identified:

- Upregulated Genes : Involved in lipid metabolism (e.g., CPT1A, PCK1).

- Downregulated Genes : Associated with ribosome biogenesis and cell cycle progression.

This model serves as an effective representation of dietary lipid peroxide intake and its implications for gut health and disease .

Vascular Activation in Mastitis

Another case study focused on the role of this compound in bovine mastitis highlighted its contribution to endothelial barrier disruption. The study found that:

- Treatment with this compound led to increased apoptosis in endothelial cells.

- Co-exposure to antioxidants reduced the adverse effects, suggesting therapeutic strategies for managing mastitis-related inflammation .

Summary of Findings

| Biological Activity | Observed Effects |

|---|---|

| Gene Expression | Upregulation of lipid metabolism and detoxification genes; downregulation of proliferation-related genes |

| Cellular Function | Mitochondrial dysfunction; impaired endothelial integrity; enhanced inflammatory response |

| Disease Implications | Potential roles in cancer progression, cardiovascular diseases, and inflammatory disorders |

Q & A

Q. What are the primary enzymatic and non-enzymatic pathways for synthesizing 13(S)-HPODE, and how can these be distinguished experimentally?

- Methodological Answer : this compound is synthesized via lipoxygenase (LOX)-catalyzed oxidation of linoleic acid (enzymatic pathway) or radical-mediated oxidation (non-enzymatic). To distinguish pathways, use stereochemical analysis: enzymatic synthesis yields stereospecific hydroperoxides (e.g., this compound), while non-enzymatic processes produce racemic mixtures (e.g., 13(RS)-HPODE) . LC-MS/MS with chiral columns can resolve diastereomers and confirm stereospecificity .

Q. How can researchers ensure purity and stability of this compound in experimental setups?

- Methodological Answer : Store this compound at -80°C under inert gas (argon/nitrogen) to prevent autoxidation. Purity (≥98%) should be verified via HPLC-UV or LC-MS, referencing its CAS: 33964-75-8. Stability assays under varying pH and temperature conditions are critical for reproducibility .

Q. What in vitro models are suitable for studying this compound's role in lipid peroxidation and cellular signaling?

- Methodological Answer : Use human HDL or LDL oxidized with this compound (0.5 mg/mL, 60-min co-incubation) to study lipid peroxidation. Cell-based assays (e.g., endothelial cells or macrophages) can evaluate pro-inflammatory signaling via NF-κB activation or changes in anti-inflammatory HDL properties .

Advanced Research Questions

Q. How does this compound contribute to the formation of 4-hydroxy-2-nonenal (HNE), and what experimental approaches validate these mechanisms?

- Methodological Answer : this compound undergoes hydrogen abstraction at C8, forming 4(S)-HPNE, which is reduced to HNE. Validate using isotope-labeled this compound in vitro and track intermediates via LC-MS/MS. Compare with 9(R)-HPODE-derived HNE pathways to distinguish stereospecific outcomes .

Q. What contradictions exist in this compound's role in modulating HDL anti-inflammatory properties, and how can these be resolved?

- Methodological Answer : In vivo studies in C57BL/6J mice show this compound (3 μg/mouse) reduces HDL anti-inflammatory capacity, but co-administration with L-4F peptide (1 mg/kg) reverses this. Contradictions arise from strain-specific responses (e.g., C3H/HeJ mice show weaker effects). Resolve by standardizing administration routes (subcutaneous vs. intraperitoneal) and measuring free vs. esterified HODEs via hydrolysis assays .

Q. How does this compound influence fungal secondary metabolism, and what experimental designs are optimal for studying this?

- Methodological Answer : In Aspergillus ochraceus, this compound suppresses ochratoxin A (OTA) synthesis by downregulating toxin-related genes (e.g., ver-1). Use low-spore-density cultures (10³ spores/mL) in soybean-based media and quantify OTA via HPLC. Compare with 9(S)-HPODE treatments to isolate stereospecific effects .

Methodological Considerations

Q. What analytical techniques are critical for quantifying this compound and its metabolites in biological samples?

- Answer : Use LC-MS/MS with multiple reaction monitoring (MRM) for sensitivity. For oxidized lipids, hydrolyze esterified forms (e.g., in lipoproteins) with base treatment and quantify free HODEs. Chiral columns (e.g., Chiralpak AD) resolve enantiomers, while deuterated internal standards (e.g., d4-13-HODE) improve accuracy .

Q. How should researchers address the rapid degradation of this compound in in vivo studies?

- Answer : Administer this compound via subcutaneous injection to minimize systemic degradation. Monitor plasma levels within 1 hour post-injection using LC-MS/MS. Note that this compound is undetectable post-injection due to rapid reduction to 13-HODE; track downstream metabolites instead .

Experimental Design Pitfalls

Q. Why do discrepancies arise in lipid peroxidation assays using this compound, and how can they be mitigated?

Q. What controls are essential when studying this compound's effects on gene expression in microbial or mammalian systems?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.